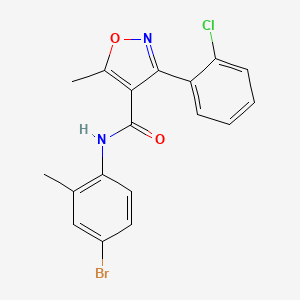![molecular formula C19H17N5O B11029214 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029214.png)
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.
Introduction of Substituents: The specific substituents, such as the 4-methoxyphenyl and 5-methyl groups, are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Microwave-Assisted Synthesis: This method can enhance reaction rates and yields by providing uniform heating.
Catalyst-Free Methods: Utilizing eco-friendly approaches that avoid the use of heavy metals or other catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Phenolic Derivatives: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Substituted Aromatics: From substitution reactions.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in various metabolic pathways.
Receptor Binding: Investigated for its ability to bind to specific receptors, influencing cellular signaling pathways.
Medicine
Anticancer Activity: Exhibits potential anticancer properties by inducing apoptosis in cancer cells.
Anti-inflammatory Effects: Shows promise in reducing inflammation by modulating immune responses.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
作用機序
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Receptor Modulation: Interacts with specific receptors on cell surfaces, altering cellular responses and signaling pathways.
DNA Intercalation: Can intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
- 6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
Uniqueness
- Structural Features : The presence of both methoxy and methyl groups, along with the fused triazole-pyrimidine ring system, provides unique chemical properties.
- Biological Activity : Exhibits a distinct profile of biological activities compared to other triazolopyrimidines, making it a valuable compound for research and development .
特性
分子式 |
C19H17N5O |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
6-(4-methoxyphenyl)-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H17N5O/c1-12-16(13-8-10-15(25-2)11-9-13)17(20)24-19(21-12)22-18(23-24)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3 |
InChIキー |
VEDZHXGWQYIAEN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)OC)N)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


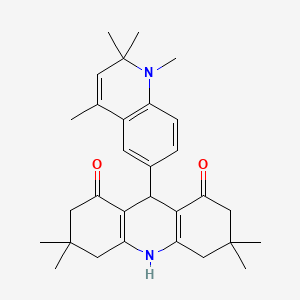
![1'',3''-Dibenzyl-6',6',8'-trimethyl-5',6'-dihydrodispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B11029137.png)
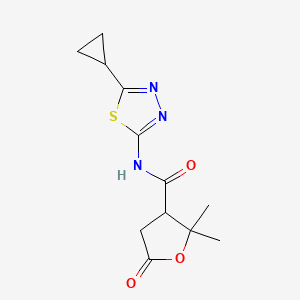
![N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11029142.png)
![Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029149.png)
![(1Z)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029156.png)
![4-amino-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11029164.png)
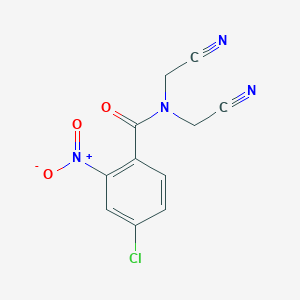
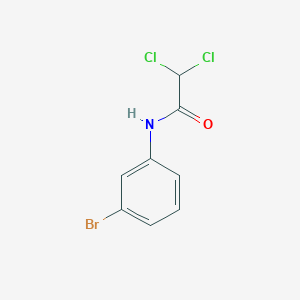
![3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11029188.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11029196.png)
![2-[4-(2-furylcarbonyl)piperazino]-1-[2,2,4,6-tetramethyl-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11029201.png)
![4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11029226.png)
